1-Oxo Colterol

Description

Overview of Colterol (B100066) Derivatives in Contemporary Research

Contemporary pharmaceutical research frequently involves the synthesis and evaluation of derivatives of known active compounds to discover agents with improved therapeutic profiles. Colterol, a β-adrenergic agonist, serves as a parent compound for derivatives like 1-Oxo Colterol. The modification of a parent structure, such as Colterol, is a common strategy to modulate biological activity. For instance, the synthesis of various derivatives of pharmacologically active natural products, such as the triterpenoid celastrol, has led to the discovery of compounds with potent antitumor activity. nih.gov Similarly, research into other receptor systems, like the prostaglandin D2 receptor, has involved creating novel antagonists with specific ring systems and functional groups to target allergic inflammatory responses. nih.gov

The goals of creating such derivatives include:

Enhancing Receptor Selectivity: Modifying the structure can increase a compound's affinity for a specific receptor subtype (e.g., β2 over β1), which can reduce side effects.

Improving Pharmacokinetic Properties: Changes to the molecule can affect its absorption, distribution, metabolism, and excretion (ADME) profile.

Investigating Structure-Activity Relationships (SAR): By synthesizing and testing a series of related compounds, researchers can determine which parts of the molecule are crucial for its biological effect.

Significance of Oxo-Functionalized Compounds in Biomedical Science

The "oxo" group, a carbonyl functional group (C=O), is a key feature in a vast number of biologically active molecules and plays a significant role in biomedical science. Its presence can profoundly influence a compound's physical, chemical, and biological properties.

The importance of the oxo group is evident in various classes of compounds:

Carboxylic Acids: This group, which contains a carbonyl and a hydroxyl group, is a key determinant in drug-target interactions due to its ability to form strong electrostatic interactions and hydrogen bonds. Over 450 drugs containing a carboxylic acid group have been marketed, including common nonsteroidal anti-inflammatory drugs (NSAIDs) and antibiotics. nih.gov

N-Oxides: The N-oxide functionality is critical in many biomedical applications. It can increase water solubility, decrease membrane permeability, and is used in the design of hypoxia-activated prodrugs. acs.org

Heterocyclic Compounds: Many heterocyclic compounds featuring an oxo group exhibit significant biological activity. For example, oxoimidazolidines are known for their antiviral, antitubercular, and antifungal properties. researchgate.net Furthermore, newly synthesized oxoquinolines have demonstrated promising anticancer and antioxidant activities. nih.gov

The oxo group often acts as a key hydrogen bond acceptor, crucial for the specific binding of a drug to its target receptor or enzyme. It is a fundamental component in the synthesis of complex molecules, including the creation of six-membered rings through methods like the oxo-Diels–Alder reaction. nih.gov

Historical Trajectories of Research on this compound and Structurally Related Analogs

The research history of this compound is embedded in the broader history of β-adrenergic agonist development, which spans over a century. nih.gov This field began with early investigations into the effects of catecholamines and the concept of specific receptors for these molecules. wikipedia.org

A pivotal moment came in 1948 when Raymond P. Ahlquist classified adrenoceptors into α- and β-types, providing a theoretical foundation for developing more selective drugs. wikipedia.orgmdpi.com The discovery of isoprenaline in the 1940s marked the first major step toward selective bronchodilation. nih.gov Subsequent research led to the subdivision of β-adrenoceptors into β1 and β2 subtypes, paving the way for the development of β2-selective agonists like Salbutamol and Terbutaline, which minimized cardiovascular side effects. nih.gov

Colterol, also known as N-tert-butylnoradrenaline, emerged from this lineage of research as a potent β-adrenergic agonist. This compound is a more recent derivative within this class. While the specific first synthesis is not widely documented in seminal historical reviews, its appearance in the chemical and pharmacological literature represents a continuation of the effort to explore the structure-activity relationships of catecholamine derivatives.

Data Tables

Table 1: Chemical Properties of this compound and Parent Compound Colterol

| Property | This compound | Colterol |

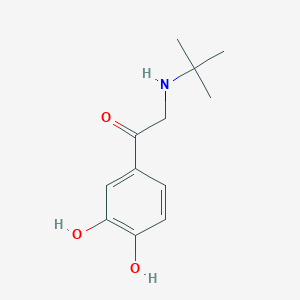

| Molecular Formula | C₁₂H₁₇NO₃ | C₁₂H₁₉NO₃ |

| Molecular Weight | 223.27 g/mol | 225.28 g/mol |

| IUPAC Name | 2-(tert-butylamino)-1-(3,4-dihydroxyphenyl)ethanone | 4-[2-(tert-butylamino)-1-hydroxyethyl]benzene-1,2-diol |

| Key Functional Groups | Ketone (Oxo), Amine, Catechol | Secondary Alcohol, Amine, Catechol |

Table 2: Timeline of Key Developments in β-Adrenergic Agonist Research

| Year(s) | Key Development | Significance |

| Early 1900s | First clinical use of adrenaline for asthma. nih.gov | Established the therapeutic potential of adrenergic stimulation for bronchodilation. |

| 1940s | Discovery and introduction of Isoprenaline. mdpi.com | First major β-selective agonist without α-adrenergic activity, a key tool for receptor classification. nih.gov |

| 1948 | Ahlquist classifies α- and β-adrenoceptors. wikipedia.orgmdpi.com | Provided the fundamental framework for modern adrenergic pharmacology and targeted drug design. |

| 1960s | Development of the first β-blockers. wikipedia.org | Confirmed the existence of β-receptors and provided tools to study their function. |

| Late 1960s/Early 1970s | Introduction of selective β2-agonists (e.g., Salbutamol). nih.gov | Offered effective bronchodilation with significantly reduced cardiac side effects. |

Structure

3D Structure

Properties

IUPAC Name |

2-(tert-butylamino)-1-(3,4-dihydroxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO3/c1-12(2,3)13-7-11(16)8-4-5-9(14)10(15)6-8/h4-6,13-15H,7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNGOPMBKNLMANA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC(=O)C1=CC(=C(C=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50388486 | |

| Record name | Ethanone, 1-(3,4-dihydroxyphenyl)-2-[(1,1-dimethylethyl)amino]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50388486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105644-17-5 | |

| Record name | 1-(3,4-Dihydroxyphenyl)-2-((1,1-dimethylethyl)amino)ethanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105644175 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanone, 1-(3,4-dihydroxyphenyl)-2-[(1,1-dimethylethyl)amino]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50388486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(3,4-DIHYDROXYPHENYL)-2-((1,1-DIMETHYLETHYL)AMINO)ETHANONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z7NVE2N7DB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 1 Oxo Colterol and Analogues

Strategies for the Chemical Synthesis of 1-Oxo Colterol (B100066)

The chemical synthesis of 1-Oxo Colterol can be approached through several strategic pathways, primarily involving the use of readily available precursors or the modification of existing molecular frameworks that share structural similarities.

Precursor-Based Synthetic Routes Utilizing Colterol and its Derivatives

A direct and plausible route to this compound involves the selective oxidation of its parent compound, Colterol. Colterol possesses a secondary alcohol group which is susceptible to oxidation to form the corresponding ketone, this compound. This transformation would require the use of specific oxidizing agents that are mild enough to avoid over-oxidation or side reactions with other functional groups present in the molecule, such as the catechol and the secondary amine.

Another approach could involve the use of prodrugs like Bitolterol, which is a diester of Colterol. nih.gov Hydrolysis of Bitolterol yields Colterol, which could then be subjected to the aforementioned oxidation step. nih.gov This two-step process from a stable prodrug might offer advantages in terms of starting material availability and handling.

Hypothetical Oxidation of Colterol to this compound:

| Starting Material | Reagent | Product |

| Colterol | Mild Oxidizing Agent (e.g., PCC, DMP) | This compound |

Chemical Modifications of Existing Beta-Adrenergic Scaffolds

The synthesis of this compound can also be envisioned through the modification of other beta-adrenergic agonist scaffolds. This approach leverages the well-established chemistry of this class of compounds. The core structure of many beta-adrenergic agonists features a phenylethanolamine backbone. Chemical strategies could involve the synthesis of a suitable phenylethanone precursor followed by the introduction of the tert-butylamino group.

Disulfide bridge-reducing agents have been used to chemically modify beta-adrenergic receptors, indicating that the receptor's chemical environment can be manipulated. nih.gov While this relates to the receptor rather than the ligand, it underscores the potential for targeted chemical modifications within the broader beta-adrenergic system.

Synthesis of Isotopic Analogues (e.g., this compound-d9) for Research Applications

Isotopically labeled compounds are invaluable tools in drug metabolism and pharmacokinetic studies. The synthesis of analogues such as this compound-d9, where nine hydrogen atoms are replaced by deuterium, can be achieved by incorporating deuterated building blocks during the synthesis.

For instance, a deuterated tert-butyl group (d9) can be introduced by using deuterated pivaloyl chloride or a related deuterated starting material in the final steps of the synthesis. Efficient methods for creating isotopically pure labeled compounds have been developed, which can be adapted for this purpose. nih.gov These methods often focus on achieving high isotopic retention throughout the synthetic sequence. nih.gov

Advanced Synthetic Approaches to Oxo-Containing Chemical Scaffolds

While direct synthesis from precursors is often more straightforward, advanced synthetic strategies, including total synthesis and multistep synthesis, provide pathways to more complex oxo-containing molecules and can be applied to the synthesis of this compound and its analogues.

Total Synthesis Strategies for Complex Oxo Polyene Macrolide Antibiotics

The total synthesis of complex natural products like oxo polyene macrolide antibiotics showcases powerful synthetic methodologies that can be applied to smaller oxo-containing molecules. proquest.comasm.org These strategies often involve the assembly of complex carbon skeletons through methods like cyanohydrin acetonide alkylations. nih.gov The biosynthesis of these macrolides proceeds through the polyketide pathway, involving decarboxylative condensations of simple carboxylic acids. nih.govannualreviews.org This biosynthetic logic can inspire synthetic disconnections and strategies for laboratory synthesis.

Multistep Synthesis of Substituted 1-Oxo-Tetrahydroisoquinolinone and Quinolone Derivatives

The synthesis of substituted 1-oxo-tetrahydroisoquinolines and quinolones provides relevant examples of constructing cyclic scaffolds containing an oxo group. mdpi.comnih.gov For instance, 1,1-disubstituted 1,2,3,4-tetrahydroisoquinolines can be synthesized from ketoamides through interaction with organomagnesium compounds followed by acid-catalyzed cyclization. mdpi.com Similarly, various quinolone derivatives can be synthesized through domino reactions or by tethering molecular fragments using click chemistry. nih.govmdpi.com These multistep sequences allow for the introduction of diverse substituents and the construction of complex heterocyclic systems that incorporate the oxo functionality.

Development of Stereoselective Synthetic Pathways

The stereochemistry of α-amino ketones is crucial for their biological activity. While non-stereoselective routes to this compound, chemically named 2-(tert-butylamino)-1-(3,4-dihydroxyphenyl)ethan-1-one, have been described, the development of stereoselective pathways is a key area of research. A common non-asymmetric synthesis involves the reaction of 2-chloro-1-(3,4-dihydroxyphenyl)ethan-1-one with tert-butylamine. scihorizon.com This straightforward nucleophilic substitution provides the basic scaffold of this compound.

For stereoselective synthesis, several strategies applicable to α-amino ketones can be considered. One prominent approach involves the use of chiral auxiliaries. For instance, chiral N-tert-butanesulfinyl imines, derived from α-halo ketones, serve as versatile intermediates. rsc.org These can undergo diastereoselective reactions, and subsequent removal of the sulfinyl group yields the chiral α-amino ketone. This method has been successfully applied to the synthesis of various α-amino ketones, including aromatic and non-aromatic substituted compounds. rsc.org

Another powerful strategy is the use of chiral catalysts. Enantioselective N-H insertion reactions into α-diazo ketones, catalyzed by chiral dirhodium complexes, can produce α-amino ketones with high enantioselectivity. rsc.org This method is noted for its rapid reaction times and excellent stereocontrol, although the amine source may be limited in scope. rsc.org Furthermore, asymmetric transfer hydrogenation of α-keto imines using chiral Brønsted acid catalysts presents a viable route to chiral α-amino ketones. rsc.org

The following table summarizes potential stereoselective synthetic strategies applicable to the synthesis of this compound analogues.

| Strategy | Key Intermediate/Reagent | General Applicability | Potential for this compound Synthesis |

|---|---|---|---|

| Chiral Auxiliary | N-tert-butanesulfinyl imines | Broad applicability for aromatic and aliphatic α-amino ketones. rsc.org | High potential, starting from a suitably protected 2-halo-3',4'-dihydroxyacetophenone. |

| Chiral Catalysis (N-H Insertion) | α-diazo ketone precursor and chiral dirhodium catalyst | Effective for various ketone backbones with high enantioselectivity. rsc.org | Feasible, but would require the synthesis of the corresponding α-diazo ketone of the protected catechol. |

| Chiral Catalysis (Asymmetric Hydrogenation) | α-keto imine and chiral Brønsted acid catalyst | Successful for symmetrical diaryl α-keto ketimines. rsc.org | Applicable, though may require optimization for the unsymmetrical catechol-derived substrate. |

Innovation in Reagent Development for Oxo-Functionalization

The conversion of the secondary alcohol in Colterol to the ketone in this compound is a critical oxidation step. Innovations in reagent development aim for mild, selective, and efficient methods for this transformation, especially given the sensitive catechol and amine functionalities.

Traditional oxidizing agents for benzylic alcohols often involve chromium-based reagents, which are hazardous. wikipedia.org Modern approaches focus on greener and more selective alternatives. Catalytic aerobic oxidation, using catalysts such as copper(I) iodide with TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl), allows for the selective oxidation of benzyl (B1604629) alcohols to their corresponding aldehydes and ketones under an oxygen atmosphere at room temperature. mdpi.com This system is notable for its tolerance of sensitive functional groups like amines and phenols, which is highly relevant for the synthesis of this compound from a Colterol precursor. mdpi.com

Another area of innovation lies in the use of hypervalent iodine reagents. While reagents like Dess-Martin periodinane (DMP) are well-established for mild alcohol oxidations, newer developments include N-heterocycle-stabilized iodanes (NHIs). researchgate.net These reagents, activated by chloride additives, can effect the mild oxidation of benzylic alcohols to ketones without overoxidation. researchgate.net

Photochemical methods also represent a frontier in reagent development. The use of a photocatalyst, such as thioxanthenone, with molecular oxygen from the air as the terminal oxidant, provides a green and mild protocol for the oxidation of benzylic alcohols. frontiersin.org

The table below highlights some innovative reagents for the oxo-functionalization step.

| Reagent/System | Reaction Conditions | Advantages for this compound Synthesis | Reference |

|---|---|---|---|

| CuI/DMAP/TEMPO/O₂ | Room temperature, acetonitrile | High chemoselectivity, tolerates amines and phenols. | mdpi.com |

| N-heterocycle-stabilized iodanes (NHIs) with chloride additive | Mild conditions (e.g., 60 °C) | Avoids overoxidation, metal-free. | researchgate.net |

| Thioxanthenone (photocatalyst)/Air | Visible light irradiation | Green, uses air as the oxidant. | frontiersin.org |

| Polymer-supported Palladium Catalyst/Air | Water, 100 °C | High selectivity, catalyst is recyclable. | chemistrytalk.org |

Production of Synthetic Intermediates and Prodrug Derivatives in Oxo-Compound Chemistry

The efficient synthesis of this compound relies on the availability of key synthetic intermediates. A crucial precursor is a protected form of 2-chloro-1-(3,4-dihydroxyphenyl)ethanone. The catechol hydroxyl groups require protection to prevent side reactions during the amination step. Common protecting groups for catechols include acetals (like acetonides) or silyl (B83357) ethers, which can be removed under specific conditions without affecting the rest of the molecule. wikipedia.org The synthesis of this chloro-ketone intermediate can be achieved through Friedel-Crafts acylation of a protected catechol with chloroacetyl chloride.

Prodrug strategies are often employed to improve the pharmacokinetic properties of catechol-containing drugs, which are susceptible to rapid metabolism. For this compound, prodrug derivatives can be designed by modifying the catechol hydroxyl groups. Ester and carbamate (B1207046) prodrugs are common choices.

Ester Prodrugs: The phenolic hydroxyls can be esterified with various acids. These esters can be designed to be cleaved by esterases in the body, releasing the active this compound.

Carbamate Prodrugs: Carbamate esters can also be formed on the phenolic hydroxyls. N,N-disubstituted carbamates have been shown to be more stable than monosubstituted ones and can be designed to undergo metabolic cleavage to release the parent phenol. nih.gov The stability and bioconversion of these prodrugs can be tuned by altering the substituents on the carbamate nitrogen. nih.gov

The following table outlines potential prodrug strategies for this compound.

| Prodrug Type | General Structure | Activation Mechanism | Potential Advantages |

|---|---|---|---|

| Di-ester Prodrug | Catechol hydroxyls esterified (e.g., with pivalic acid) | Enzymatic hydrolysis by esterases | Increased lipophilicity, improved oral absorption, protection from first-pass metabolism. |

| Di-carbamate Prodrug | Catechol hydroxyls converted to N,N-dialkylcarbamates | Metabolic (e.g., cytochrome P450) and/or enzymatic cleavage | Enhanced stability compared to mono-substituted carbamates, tunable release profile. nih.gov |

Mechanism of Action and Molecular Interactions

Elucidation of Specific Applications and Mechanisms within Biological Systems

While specific research on 1-Oxo Colterol (B100066) is not extensively available, its structural relationship to Colterol, a known β2-adrenergic agonist, suggests its potential applications and mechanisms. Colterol is recognized for its bronchodilator properties, indicating a primary interaction with the β2-adrenergic receptors in the smooth muscle of the airways. The introduction of a 1-oxo group could potentially modify its selectivity and potency, possibly leading to novel therapeutic applications. The core mechanism is likely to involve the activation of adenylyl cyclase and the subsequent increase in intracellular cyclic AMP (cAMP), a common pathway for β2-adrenergic agonists.

Characterization of Receptor Binding Affinity and Activation Mechanisms

The binding affinity of 1-Oxo Colterol for adrenergic receptors is a critical determinant of its biological activity. Although direct binding studies on this compound are not present in the available literature, the affinity of its parent compound, Colterol, provides a foundational understanding. Colterol exhibits a high affinity for β2-adrenergic receptors. The presence of the 1-oxo functional group may alter the electronic and steric properties of the molecule, thereby influencing its interaction with the receptor's binding pocket. This alteration could potentially enhance or reduce its binding affinity and efficacy compared to Colterol. The activation mechanism is anticipated to follow the canonical pathway for G-protein coupled receptors (GPCRs), where ligand binding induces a conformational change, leading to the activation of the associated Gs protein and downstream signaling.

Pathways of Enzyme Modulation and Inhibition

The introduction of an oxo group can confer the ability to modulate various enzymatic pathways. While there is no direct evidence for this compound, related oxo-compounds have demonstrated significant enzyme inhibitory activity. For instance, certain oxo-derivatives are known to interact with enzymes such as catechol-O-methyltransferase (COMT), an enzyme involved in the metabolism of catecholamines. The 1-oxo moiety in this compound could potentially lead to interactions with metabolic enzymes, thereby affecting its pharmacokinetic profile and duration of action. Further research would be necessary to identify the specific enzymes modulated by this compound and the nature of this modulation, whether it be competitive, non-competitive, or allosteric inhibition.

Analysis of Signaling Pathway Alterations by Oxo-Compounds

The structural features of this compound suggest that it may alter various signaling pathways, a characteristic observed in other oxo-compounds.

Glucocorticoid Receptor Interactions

Certain oxysterols, which contain an oxo group, have been shown to interact with glucocorticoid receptors. For example, 6-Oxo-Cholestan-3β,5α-Diol has been identified as a ligand for these receptors. While structurally distinct, the presence of an oxo group in this compound raises the possibility of off-target interactions with nuclear receptors like the glucocorticoid receptor. Such interactions could lead to complex pharmacological profiles, potentially modulating inflammatory responses and gene expression.

Protein Kinase Inhibition Mechanisms

Oxo-substituted β-carbolines, such as 1-Oxo-β-Carbolines, have been identified as inhibitors of protein kinases like PIM1. This kinase is involved in cell cycle progression and apoptosis. The 1-oxo functional group is often crucial for the inhibitory activity of these molecules. Although speculative for this compound, its 1-oxo group could enable it to fit into the ATP-binding pocket of certain protein kinases, leading to their inhibition and affecting downstream signaling pathways that are critical for cell growth and survival.

Muscarinic Acetylcholine (B1216132) Receptor Agonism (e.g., by Oxotremorine)

There is no scientific evidence to suggest that this compound acts as a muscarinic acetylcholine receptor agonist. Muscarinic acetylcholine receptors are G protein-coupled receptors that mediate the actions of acetylcholine in the central and peripheral nervous systems. sigmaaldrich.com Agonists are substances that bind to and activate these receptors, mimicking the effect of acetylcholine. This can lead to various physiological responses, including cardiac slowing, smooth muscle contraction, and increased glandular secretions. nih.gov

A well-known, non-selective muscarinic agonist is Oxotremorine (B1194727). tocris.comwikipedia.orgtaylorandfrancis.com It is a valuable research tool used to study the effects of the parasympathetic nervous system. wikipedia.orgtaylorandfrancis.com Oxotremorine and its methylated derivative, Oxotremorine M, are potent, non-selective full agonists at muscarinic receptors. taylorandfrancis.comcaymanchem.commedchemexpress.com They have been shown to induce phosphoinositide hydrolysis and inhibit certain potassium currents. caymanchem.com However, no studies have established a similar mechanism of action for this compound.

Cellular and Subcellular Responses to Oxo-Compound Exposure

Impact on Adipogenesis and Macrophage-Related Gene Expression

Currently, there are no published studies detailing the impact of this compound on adipogenesis or macrophage-related gene expression. Adipogenesis is the process by which preadipocytes differentiate into mature fat cells (adipocytes). This process is influenced by various factors, including the inflammatory environment. nih.gov Macrophages, a type of immune cell found in adipose tissue, can secrete factors that significantly impair adipogenesis. nih.govplos.org For instance, conditioned media from macrophages has been shown to reduce lipid accumulation and the expression of genes that mark adipocyte differentiation. nih.gov This interaction between macrophages and preadipocytes is a key area of research in understanding obesity-related inflammation. nih.govplos.orgfrontiersin.org

Activation of Brown Adipose Tissue Metabolism

The effect of this compound on the activation of brown adipose tissue (BAT) metabolism has not been investigated. BAT is a specialized type of fat tissue responsible for non-shivering thermogenesis, a process of heat production that is critical for maintaining body temperature, particularly in response to cold. nih.govmdpi.com The thermogenic activity of BAT is due to the high expression of Uncoupling Protein 1 (UCP1) in its abundant mitochondria. mdpi.come-enm.org Activation of BAT leads to increased energy expenditure, which has made it an attractive target for research into treatments for obesity and metabolic diseases. nih.govnih.gov Macrophages within BAT have also been identified as playing a role in promoting brown adipocyte function. e-dmj.org

Influence on Cell Growth and Proliferation in Various Cell Lines

There is a lack of data concerning the influence of this compound on cell growth and proliferation in any cell line. Cell proliferation is a fundamental process for tissue development and maintenance, and its dysregulation is a hallmark of cancer. wikipedia.org The study of how different compounds affect cell proliferation is crucial in many areas of biomedical research. For example, some oxysterols have been shown to inhibit the proliferation of various cancer cell lines, while certain oncogenes, like KRAS, can increase the rate of cell proliferation. mdpi.comnih.gov The impact of a substance on cell proliferation can be assessed through various assays that measure cell viability and growth over time. oncotarget.com

Molecular Mechanisms of Free Radical Scavenging

The potential free radical scavenging activity of this compound and its molecular mechanisms have not been described in the scientific literature. Free radicals are highly reactive molecules that can cause damage to cells, and antioxidants protect against this damage by neutralizing them. antiox.orgscielo.org.mx The primary mechanisms by which antioxidants scavenge free radicals are through hydrogen atom transfer (HAT) or single electron transfer (SET). nih.govfrontiersin.org Phenolic compounds, which possess hydroxyl groups on an aromatic ring, are known to be effective antioxidants. frontiersin.org Given that this compound has a catechol structure (two hydroxyl groups on a benzene (B151609) ring), it could theoretically possess antioxidant properties, but this has not been experimentally verified.

Based on a comprehensive search, there is no publicly available scientific literature or research data specifically identifying or detailing the compound "this compound." This compound appears to be either hypothetical, a novel substance not yet described in published research, or an internal designation not present in scientific databases.

Colterol is a known β2-adrenergic agonist, and "this compound" would structurally imply its corresponding ketone, 1-(3,4-dihydroxyphenyl)-2-(tert-butylamino)ethan-1-one. However, no studies on the structure-activity relationship (SAR), quantitative structure-activity relationship (QSAR), or stereochemical influences for this specific ketone derivative are available.

Furthermore, the request to include information on "Modifications to Key Ring Systems (e.g., C-ring in Oxazolidinones)" introduces a class of compounds (oxazolidinones, typically antibacterials) that is structurally distinct from Colterol (a phenylethanolamine).

Due to the complete absence of research findings for "this compound," it is not possible to generate a scientifically accurate article that fulfills the specific requirements of the provided outline. The creation of data tables and detailed research findings as requested would necessitate fabricating data, which is not feasible.

Structure Activity Relationship Sar and Structure Uptake Relationship Sur Studies

Structure-Uptake Relationship (SUR) in Biological Systems

While 1-Oxo Colterol (B100066) is identified as a derivative of the β-adrenergic agonist Colterol, specific research detailing its structure-uptake relationship (SUR), membrane permeation, and efflux susceptibility is not available in current scientific literature. pharmaffiliates.com Therefore, the following sections will discuss the fundamental principles governing how a molecule with the general characteristics of 1-Oxo Colterol would interact with biological membranes and efflux systems.

Characterization of Permeation Across Biological Membranes

The ability of a molecule to permeate a biological membrane is fundamentally governed by its physicochemical properties, including size, polarity, charge, and lipophilicity. libretexts.org Biological membranes, composed of a lipid bilayer, act as a selective barrier. libretexts.org

Passive Diffusion : Small, uncharged, and lipophilic (fat-soluble) molecules can often move freely across the membrane via passive diffusion. libretexts.org This process is driven by the concentration gradient. Gases like O2 and CO2, as well as small hydrophobic molecules, readily diffuse through the lipid core of the membrane. libretexts.org The presence of cholesterol in the membrane can decrease the permeability to small molecules like oxygen by increasing the order of lipid chains. ku.ac.thrsc.org

Mediated Transport : Polar and charged molecules, including water, ions, and larger nutrients, require the assistance of membrane transport proteins, such as channels and carriers, to cross the membrane. libretexts.org These proteins provide a hydrophilic pathway through the hydrophobic membrane interior. libretexts.org

Factors Influencing Permeation : The permeability of a given molecule is influenced by the specific composition of the lipid bilayer. researchgate.net For instance, the degree of unsaturation in lipid tails can affect the ease with which molecules permeate the membrane. ku.ac.th The presence of oxidized lipids can also alter membrane properties and increase permeability. biorxiv.org

For a compound like this compound (C12H17NO3), its permeation would be influenced by the balance between its relatively small size and the presence of polar hydroxyl groups, which could hinder its passage through the lipophilic membrane core without the aid of a transporter.

Analysis of Efflux Pump Susceptibility

Efflux pumps are transport proteins that actively extrude a wide variety of substrates, including antibiotics, toxins, and signaling molecules, from the cell's interior to the external environment. nih.govfrontiersin.org These pumps are a primary mechanism of resistance in bacteria and can significantly reduce the intracellular concentration of a therapeutic agent. nih.gov There are five major superfamilies of efflux pumps in bacteria:

ATP-binding cassette (ABC) superfamily

Major facilitator superfamily (MFS)

Resistance-nodulation-division (RND) superfamily

Small multidrug resistance (SMR) family

Multidrug and toxic compound extrusion (MATE) family researchgate.net

The susceptibility of a compound to efflux is determined by its chemical structure. For example, lipophilic side chains can lead to partitioning into the lipid bilayer, making the compound a substrate for RND efflux pumps. semanticscholar.org The development of efflux pump inhibitors (EPIs) is a key strategy to overcome this resistance mechanism and restore the efficacy of antibiotics. nih.govfrontiersin.org While no specific data exists for this compound, any potential antimicrobial or biological activity it might possess would be significantly influenced by its recognition and transport by these pump systems.

Comparative SAR Studies Across Diverse Oxo-Compound Classes

To understand the structure-activity relationships (SAR) of oxo-compounds, it is informative to examine other classes of molecules containing an oxo- (or keto-) group.

Oxazolidinone Antibiotics: SAR and Efflux Mechanisms

Oxazolidinones are a class of synthetic antibiotics that inhibit bacterial protein synthesis. nih.govresearchgate.net Linezolid (B1675486) is the first clinically approved member of this class, active against a range of multidrug-resistant Gram-positive bacteria. nih.govmdpi.com

Structure-Activity Relationship (SAR): The core pharmacophore of oxazolidinones required for antibacterial activity includes several key features. nih.gov

The oxazolidinone ring with an (S)-configuration at the C5 position. nih.gov

An N-aryl substituent (B-ring). A meta-fluoro substitution on this ring generally increases activity. nih.gov

An acylaminomethyl group linked to C5. nih.gov

Structural modifications, particularly to the C-ring and the C5 side chain, have been explored to improve potency, expand the spectrum to include Gram-negative bacteria, and reduce side effects. mdpi.comnih.gov

Efflux Mechanisms: A primary challenge for oxazolidinones is their limited activity against Gram-negative pathogens, largely due to the formidable outer membrane barrier and susceptibility to efflux pumps. researchgate.netnih.gov Studies using E. coli strains with compromised efflux systems (e.g., TolC knockouts) have shown that oxazolidinones are indeed substrates for these pumps. nih.gov Research has demonstrated that even small structural modifications to the oxazolidinone scaffold can be sufficient to overcome these efflux and permeation issues, highlighting a sensitive structure-uptake relationship. nih.govnih.gov

Table 1: SAR and Efflux Susceptibility of Selected Oxazolidinone Antibiotics

| Compound | Key Structural Features & SAR Notes | Efflux & Permeation Notes |

|---|---|---|

| Linezolid | First-in-class; N-aryl group and C5-acylaminomethyl group are critical for binding to the peptidyl transferase center (PTC) of the ribosome. nih.govresearchgate.net | Poor accumulation in Gram-negative bacteria; known substrate of efflux pumps. nih.govnih.gov |

| Tedizolid | Features a modified C-ring (hydroxymethyl-substituted tetrazole) which enhances potency. researchgate.net Approved as a phosphate (B84403) prodrug for better solubility. | Demonstrates improved activity over linezolid against certain resistant strains. |

| Contezolid | C-ring dihydropyridone and C-5 isoxazole (B147169) sidechain promote strong ribosome binding while reducing potential for myelosuppression. mdpi.com | Exhibits high activity against Gram-positive pathogens, comparable to linezolid. mdpi.com |

| Eperezolid | An early oxazolidinone with similar in vitro activity to linezolid; helped define the essential pharmacophore. nih.gov | Like linezolid, limited by efflux in Gram-negative species. nih.gov |

1-Oxo-β-Carbolines: SAR for Kinase Inhibitory Potency and Selectivity

1-Oxo-β-carbolines are a class of compounds, some derived from natural alkaloids like bauerine C, that have been developed as potent and selective kinase inhibitors. nih.govacs.org

Structure-Activity Relationship (SAR): These compounds exhibit unique SAR for kinase inhibition, which is crucial for developing targeted therapies.

Unusual Binding Mode : Unlike many kinase inhibitors that mimic ATP and bind to the kinase hinge region through canonical hydrogen bonds, substituted 7,8-dichloro-1-oxo-β-carbolines can adopt an unexpected "inverted" binding mode. nih.govacs.org This interaction is stabilized by halogen bonds with the kinase backbone. nih.gov

Selectivity : This distinct binding mode contributes to high selectivity. For example, certain spiropiperidine derivatives are potent inhibitors of PIM and DAPK3 kinases with few off-targets. nih.govacs.org

Key Substitutions : Dichlorination at the C7 and C8 positions is a feature derived from the natural product bauerine C that is important for potent inhibition. nih.govmdpi.com Modifications at the N-9 position of the β-carboline core have been used to tune selectivity and eliminate undesired off-target effects, such as the inhibition of monoamine oxidase A (MAO-A) seen with the related alkaloid harmine. mdpi.complos.org

Table 2: SAR of Selected 1-Oxo-β-Carboline Kinase Inhibitors

| Compound / Class | Core Structure / Key Substitutions | Primary Kinase Target(s) | SAR Insights |

|---|---|---|---|

| Bauerine C (Alkaloid) | 7,8-dichloro-1-oxo-β-carboline. nih.gov | BMP2K, DRAK1. acs.org | Natural scaffold for developing selective kinase inhibitors. nih.gov |

| Spiropiperidine Derivatives (e.g., compound 20) | 7,8-dichloro-1-oxo-β-carboline with a spiropiperidine moiety. nih.govacs.org | PIM1, PIM3, DAPK3. nih.govacs.org | The spiropiperidine group confers high potency for specific kinases. acs.org |

| KH-CB19 | Based on the 6,7-dichloroindole motif of bauerine C but with indole (B1671886) N-methylation. acs.org | CLK (cdc2-like-kinase). acs.org | N-methylation prevents classical hydrogen bonding with the kinase hinge. acs.org |

| AnnH75 | Harmine analog with modifications at N-9. plos.org | DYRK1A. plos.org | Optimized to be a highly selective DYRK1A inhibitor with minimal MAO-A activity. plos.org |

Coumarin (B35378) Derivatives: SAR of Antioxidant Properties

Coumarins (2H-1-benzopyran-2-ones) are a large class of naturally occurring and synthetic compounds known for a wide range of biological activities, including antioxidant effects. hilarispublisher.comderpharmachemica.com

Structure-Activity Relationship (SAR): The antioxidant capacity of coumarin derivatives is strongly dependent on their substitution pattern, particularly with hydroxyl groups.

Hydroxyl Groups : The number and position of hydroxyl (-OH) groups are critical. Dihydroxy coumarins with an ortho-dihydroxy (catechol) arrangement in the benzonoid ring show superior radical scavenging activity compared to mono-, meta-, or para-dihydroxy analogs. hilarispublisher.com Trihydroxycoumarins are also potent antioxidants. hilarispublisher.comresearchgate.net This is attributed to the stability of the resulting phenoxy radical through resonance. hilarispublisher.com

Electron-Donating Groups : The presence of electron-donating groups, such as hydroxyl and methoxy (B1213986) groups, generally enhances antioxidant properties. jneonatalsurg.com

Lipophilicity and Other Substitutions : Increasing lipophilicity through alkylation at the C3 or C4 positions can lead to varied results depending on the assay. While it may decrease activity in radical scavenging assays like DPPH and ABTS, it can enhance activity in lipid peroxidation inhibition assays, which are more relevant to biological membranes. hilarispublisher.comresearchgate.net Quantitative structure-activity relationship (QSAR) models have shown that lipophilic character, alongside molecular complexity and H-bond donor capacity, are important parameters for describing antioxidant activity. nih.gov

Table 3: SAR of Coumarin Derivatives as Antioxidants

| Substitution Pattern | Effect on Antioxidant Activity | Key SAR Finding |

|---|---|---|

| Polyhydroxy (especially o-dihydroxy) | Strongly enhances antioxidant activity in DPPH and ABTS assays. hilarispublisher.comresearchgate.net | The catechol-like arrangement is optimal for radical scavenging due to the stabilization of the resulting radical. hilarispublisher.com |

| Electron-Donating Groups (-OH, -OCH3) | Increases antioxidant and, in some cases, anticancer properties. jneonatalsurg.com | These groups facilitate the donation of a hydrogen atom or electron to neutralize free radicals. hilarispublisher.comjneonatalsurg.com |

| Alkylation at C3/C4 | Reduces activity in DPPH/ABTS assays but can enhance it in lipid peroxidation assays. hilarispublisher.com | The effect of lipophilicity is context-dependent; increased lipid solubility can improve performance in membrane-based assays. hilarispublisher.comresearchgate.net |

| Hydroxy-3-arylcoumarins | Reported to have significant antioxidant properties. derpharmachemica.com | The combination of the coumarin core with a phenolic aryl substituent provides multiple sites for radical scavenging. |

Advanced Analytical Methodologies for 1 Oxo Colterol Research

Method Development and Validation for Analytical Procedures

The development of an analytical method is an iterative process that refines parameters to achieve a desired level of performance. labmanager.com Once developed, the method must be validated to ensure it is fit for its intended purpose. numberanalytics.com The validation process for analytical procedures for 1-Oxo Colterol (B100066) adheres to internationally recognized guidelines, such as those from the International Council for Harmonisation (ICH). labmanager.comich.org These guidelines outline a series of parameters that must be evaluated to demonstrate the method's suitability. labmanager.comyoutube.com

Assessment of Specificity and Selectivity

Specificity is the ability of an analytical method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. loesungsfabrik.deelementlabsolutions.com Selectivity refers to the method's ability to determine the analyte(s) of interest in a complex mixture without interference from other components. iupac.org

To assess the specificity and selectivity of an analytical method for 1-Oxo Colterol, a series of experiments are conducted. These typically involve:

Analysis of Placebo and Spiked Samples: A placebo formulation (containing all excipients except this compound) is analyzed to ensure that no interfering peaks are observed at the retention time of the analyte. Subsequently, the placebo is spiked with a known concentration of this compound and its potential impurities to confirm that the analyte peak is well-resolved from any other peaks. loesungsfabrik.de

Forced Degradation Studies: this compound is subjected to stress conditions such as acid, base, oxidation, heat, and light to intentionally generate degradation products. researchgate.net The analytical method is then used to analyze these stressed samples to demonstrate that the analyte peak is adequately separated from the peaks of any degradation products formed. This ensures that the method is stability-indicating.

The acceptance criteria for specificity and selectivity typically require that the analyte peak is pure and that there is no significant interference from other components at its retention time.

Determination of Linearity and Applicable Range

Linearity is the ability of an analytical method to elicit test results that are directly proportional to the concentration of the analyte within a given range. westgard.comresearchgate.net The range of an analytical method is the interval between the upper and lower concentration levels of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. westgard.com

The linearity of a method for this compound is determined by preparing a series of standard solutions at different concentrations, typically spanning 50% to 150% of the expected working concentration. These solutions are then analyzed, and a calibration curve is constructed by plotting the instrument response (e.g., peak area) against the concentration of the analyte.

The key parameters evaluated for linearity include:

Correlation Coefficient (r) or Coefficient of Determination (r²): This value indicates the strength of the linear relationship. A value close to 1.000 is desirable. ijrpc.com

Y-intercept: The y-intercept of the regression line should be close to zero.

Residual Plot: A random distribution of residuals around the x-axis further confirms the linearity of the method.

The applicable range is established based on the linearity data and the method's precision and accuracy at the lower and upper ends of the concentration range.

Table 1: Illustrative Linearity Data for this compound Analysis

| Concentration (µg/mL) | Peak Area (Arbitrary Units) |

| 5.0 | 125,432 |

| 10.0 | 251,876 |

| 15.0 | 376,543 |

| 20.0 | 502,110 |

| 25.0 | 628,987 |

Evaluation of Analytical Accuracy (e.g., using Synthetic Mixtures)

Accuracy refers to the closeness of the test results obtained by a method to the true value. elementlabsolutions.comresearchgate.net It is a measure of the systematic error of the method. For this compound, accuracy is typically evaluated by analyzing synthetic mixtures with known concentrations of the analyte.

The accuracy assessment often involves:

Recovery Studies: A known amount of this compound is added (spiked) to a placebo formulation at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The samples are then analyzed, and the percentage of the analyte recovered is calculated. ich.org

Comparison with a Reference Method: The results obtained from the new method can be compared with those from a well-characterized reference method, if available. nih.gov

The acceptance criteria for accuracy are typically expressed as the percent recovery, with acceptable ranges usually falling between 98% and 102%.

Table 2: Example of Accuracy Data for this compound

| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) | Recovery (%) |

| 8.0 | 7.9 | 98.8 |

| 10.0 | 10.1 | 101.0 |

| 12.0 | 12.1 | 100.8 |

Robustness Testing of Analytical Methods

Robustness is the measure of a method's capacity to remain unaffected by small, but deliberate, variations in method parameters. labmanager.comelementlabsolutions.com It provides an indication of the method's reliability during normal usage. numberanalytics.comchromatographyonline.com Robustness testing is crucial to ensure that the method is transferable between different laboratories, instruments, and analysts without a loss of performance. pharmtech.com

For a typical High-Performance Liquid Chromatography (HPLC) method for this compound, the following parameters might be intentionally varied to assess robustness:

Mobile Phase Composition: The ratio of the organic and aqueous phases is slightly altered.

pH of the Mobile Phase: The pH is adjusted by a small amount (e.g., ± 0.2 units).

Column Temperature: The temperature is varied by a few degrees (e.g., ± 5°C).

Flow Rate: The flow rate of the mobile phase is slightly changed (e.g., ± 0.1 mL/min).

Wavelength of Detection: The detection wavelength is altered by a few nanometers.

The effect of these variations on the analytical results (e.g., retention time, peak area, and resolution) is evaluated. A risk-based approach can be used to prioritize which parameters to investigate. researchgate.net The method is considered robust if the results remain within the established acceptance criteria despite these small changes. pharmtech.com

Application of Advanced Spectroscopic and Chromatographic Techniques

Modern analytical chemistry relies on a suite of powerful techniques to separate, identify, and quantify chemical compounds. For this compound research, Liquid Chromatography-Mass Spectrometry (LC-MS) stands out as a particularly valuable tool.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Qualitative and Quantitative Analysis

LC-MS is a hybrid technique that combines the separation power of liquid chromatography with the high sensitivity and selectivity of mass spectrometry. wikipedia.org This combination is exceptionally well-suited for the analysis of complex mixtures, such as those encountered in pharmaceutical research and biological matrices. nebiolab.com

In the context of this compound, LC-MS can be employed for both qualitative and quantitative purposes:

Qualitative Analysis: LC-MS is instrumental in identifying this compound and its related substances, including impurities and degradation products. The liquid chromatography component separates the different compounds in the sample, and the mass spectrometer provides information about the mass-to-charge ratio (m/z) of each compound. This mass information, often combined with fragmentation patterns (in tandem MS or MS/MS), allows for the confident identification of the chemical structures. nih.govjfda-online.com High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, further aiding in the elucidation of elemental compositions. nih.gov

Quantitative Analysis: For quantitative analysis, LC-MS/MS is often the method of choice due to its superior sensitivity and selectivity. nebiolab.com In a typical LC-MS/MS assay for this compound, the mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. In this mode, a specific precursor ion (the molecular ion of this compound) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This highly specific detection method minimizes interference from other components in the matrix, allowing for accurate and precise quantification, even at very low concentrations. jfda-online.com

The development of a robust LC-MS method for this compound would involve optimizing various parameters, including the choice of chromatographic column, mobile phase composition, ionization source (e.g., electrospray ionization - ESI or atmospheric pressure chemical ionization - APCI), and mass spectrometer settings. wikipedia.orgnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Compound Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical method that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry to identify different substances within a sample. wikipedia.orghill-labs.co.nz For a compound like this compound, which is a derivative of Colterol, GC-MS analysis would typically require a derivatization step, such as trimethylsilylation, to increase its volatility and thermal stability. pharmaffiliates.comcymitquimica.comnih.gov This is a common procedure for analyzing polar compounds like steroids and related substances. nih.gov

The process begins with the injection of the derivatized sample into the GC, where it is vaporized. hill-labs.co.nz The gaseous components are then separated as they travel through a capillary column containing a stationary phase. hill-labs.co.nznih.gov The separation is based on the differential partitioning of the analytes between the mobile gas phase and the stationary phase. mdpi.com

Following separation in the GC column, the isolated compounds enter the mass spectrometer. Here, they are bombarded with electrons, causing them to ionize and break into charged fragments. hill-labs.co.nz The mass spectrometer then separates these fragments based on their mass-to-charge ratio, generating a unique mass spectrum for each compound. hill-labs.co.nz This spectrum serves as a "chemical fingerprint," allowing for the positive identification of this compound by comparing its fragmentation pattern to a reference library. hill-labs.co.nzmdpi.com The technique's high sensitivity and specificity make it a "gold standard" for the identification of specific substances in forensic and other analytical contexts. wikipedia.org

Table 1: Key Parameters in a Hypothetical GC-MS Analysis of this compound

| Parameter | Description | Typical Value/Condition |

| Column Type | The stationary phase used for separation. A medium polarity phase is often effective. nih.gov | 35%-diphenyl/65%-dimethyl polysiloxane nih.gov |

| Injection Port Temp. | Temperature at which the sample is vaporized. | ~250°C hill-labs.co.nz |

| Oven Program | A temperature gradient used to elute compounds with different boiling points. | Initial 50°C, ramped to 250°C mdpi.com |

| Ionization Mode | Method used to ionize the compound. Electron Ionization (EI) is common. | Electron Ionization (EI) at 70 eV |

| MS Scan Mode | Can be set to scan a full range of masses or monitor specific ions for higher sensitivity (SIM). hill-labs.co.nz | Full Scan (m/z 50-550) or Selected Ion Monitoring (SIM) |

| Derivatization Agent | Reagent used to increase volatility. | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like this compound. researchgate.net This non-destructive technique provides detailed information about the carbon-hydrogen framework of a molecule. ipb.pt By analyzing the NMR spectrum, researchers can deduce the connectivity of atoms and the three-dimensional structure of the compound. researchgate.netfrontiersin.org

In a typical NMR experiment, a sample is placed in a strong magnetic field and irradiated with radiofrequency pulses. uwindsor.ca Atomic nuclei with a property called "spin," such as ¹H (proton) and ¹³C, absorb this energy and get excited to a higher energy state. uwindsor.ca The specific frequency at which a nucleus resonates is called its chemical shift (δ), which is highly sensitive to its local electronic environment. uwindsor.ca

For this compound, ¹H and ¹³C NMR would be fundamental.

¹H NMR: Provides information on the number of different types of protons, their relative numbers (through integration), and their proximity to other protons (through spin-spin splitting). uwindsor.ca For instance, the aromatic protons on the dihydroxyphenyl ring would appear in a characteristic region, while the protons of the tert-butyl group would likely appear as a distinct singlet.

¹³C NMR: Shows the number of different types of carbon atoms in the molecule. The carbonyl carbon (C=O) of the oxo group would have a characteristic downfield chemical shift. hilarispublisher.com

2D NMR Techniques: More advanced experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish the complete connectivity of the molecule by showing correlations between neighboring protons (COSY) or between protons and the carbons they are attached to (HSQC/HMBC). ipb.pt

These combined NMR techniques allow for the complete and unambiguous assignment of all proton and carbon signals, confirming the precise structure of this compound. researchgate.net

Emerging Spectroscopic Methods (e.g., Surface-Enhanced Raman Spectroscopy)

Surface-Enhanced Raman Spectroscopy (SERS) is an advanced vibrational spectroscopy technique that offers significant signal enhancement compared to conventional Raman spectroscopy. nih.govmetrohm.com This allows for the detection of trace amounts of an analyte, making it a promising tool for bioanalytical applications. thermofisher.com The technique provides a specific molecular fingerprint of the analyte in aqueous environments, with minimal interference from water. nih.gov

The SERS effect is achieved by adsorbing the analyte molecules onto a nanostructured metallic surface, typically gold or silver. thermofisher.comunits.it When a laser interacts with these metallic nanostructures, it excites surface plasmons, which are collective oscillations of electrons. thermofisher.com This interaction dramatically amplifies the Raman signal of the adsorbed molecules, with enhancement factors reaching 10⁴ or even higher. thermofisher.com

For the analysis of this compound, SERS could be employed for rapid and sensitive detection in biological fluids. A sample containing this compound would be mixed with a colloidal solution of gold or silver nanoparticles. units.it The resulting SERS spectrum would display enhanced peaks corresponding to the vibrational modes of the this compound molecule, allowing for its identification and even quantification when properly calibrated. spectroscopyonline.com The specificity of the SERS spectrum helps to distinguish the target analyte from other components in a complex matrix. metrohm.com

Innovative Sample Preparation Techniques for Complex Biological and Chemical Matrices

Fabric Phase Sorptive Extraction (FPSE)

Fabric Phase Sorptive Extraction (FPSE) is a modern and green sample preparation technique developed in 2014. nih.gov It utilizes a flexible fabric substrate (e.g., cellulose (B213188) or polyester) coated with a sol-gel organic-inorganic hybrid sorbent. google.comresearchgate.net This design creates a micro-extraction device with a high sorbent loading and a large surface area, leading to fast and efficient extraction of analytes from various samples, including complex biological matrices. nih.govpreprints.org

The key advantages of FPSE include its simplicity, speed, and minimal use of organic solvents. nih.gov The flexible FPSE membrane can be directly immersed into a liquid sample (like plasma or urine) without extensive pretreatment. researchgate.netnih.gov The extraction process combines the principles of exhaustive extraction, similar to Solid Phase Extraction (SPE), and equilibrium-based extraction, akin to Solid Phase Microextraction (SPME). nih.govnih.gov

After extraction, the analytes are desorbed from the FPSE membrane using a small volume of a suitable organic solvent. researchgate.net The resulting extract is highly concentrated and can often be directly analyzed by chromatographic techniques like GC-MS or LC-MS. nih.gov The strong covalent bonding of the sorbent to the fabric ensures the membrane's stability across a wide pH range (1-12) and in various organic solvents. researchgate.netnih.gov

Direct Analysis Methods (e.g., LESA-nESI-MS, DESI-MS-QTOF, DART)

Direct analysis methods are at the forefront of analytical chemistry, enabling the rapid analysis of samples in their native state with minimal or no preparation. wikipedia.orgbasinc.com These ambient ionization techniques allow for the direct detection of analytes from surfaces. wikipedia.orgnih.gov

Liquid Extraction Surface Analysis (LESA): LESA is a surface profiling technique that uses a small droplet of solvent to perform a micro-extraction directly from a solid surface, such as a dried blood spot or a tissue section. researchgate.nettaylorfrancis.com The droplet containing the extracted analytes is then infused into a mass spectrometer via nano-electrospray ionization (nESI). mdpi.com LESA-MS is particularly useful for mapping the distribution of drugs and their metabolites in tissue samples. researchgate.netnih.gov

Desorption Electrospray Ionization-Mass Spectrometry (DESI-MS): In DESI, a pneumatically assisted electrospray source generates a stream of charged solvent droplets that are directed onto the sample surface. basinc.comwikipedia.org The impact of these droplets desorbs and ionizes analytes from the surface, which are then drawn into the mass spectrometer for analysis. lcms.czresearchgate.net DESI-MS is a powerful tool for the rapid analysis of a wide range of molecules, from small pharmaceuticals to proteins, directly from surfaces like tablets or biological tissues. wikipedia.orgnih.gov

Direct Analysis in Real Time (DART): The DART ion source exposes the sample to a heated stream of metastable gas (usually helium or nitrogen). wikipedia.orgjeol.com This gas stream desorbs and ionizes analytes from the sample surface through gas-phase ion-molecule reactions. nih.gov The ionized analytes are then detected by the mass spectrometer. DART is highly versatile, capable of analyzing solids, liquids, and gases with virtually no sample preparation, making it suitable for high-throughput screening in forensic and quality control applications. wikipedia.orgbruker.com

Table 2: Comparison of Direct Analysis Mass Spectrometry Techniques

| Feature | LESA-MS | DESI-MS | DART-MS |

| Ionization Principle | Micro-liquid extraction followed by nano-electrospray ionization (nESI). researchgate.netmdpi.com | Solvent spray desorption and ionization at atmospheric pressure. wikipedia.org | Gas-phase ionization via excited-state neutral species. wikipedia.orgnih.gov |

| Sample State | Solids (e.g., tissue sections, dried spots). rsc.org | Solids, surfaces. basinc.com | Solids, liquids, gases. wikipedia.orgbruker.com |

| Sample Prep | Minimal; direct analysis from surface. researchgate.net | Minimal to none. researchgate.net | None required. jeol.com |

| Key Application | Spatially resolved analysis (imaging), analysis from dried blood spots. researchgate.netrsc.org | Surface imaging, high-throughput screening of tablets, tissue analysis. basinc.comlcms.cz | Rapid screening of illicit drugs, explosives, quality control. nih.govresearchgate.net |

| Matrix Interaction | Liquid-surface extraction. taylorfrancis.com | Droplet-surface interaction. researchgate.net | Gas-surface interaction. wikipedia.org |

Bioanalytical Methodologies for the Analysis of this compound in Biological Samples

Bioanalytical methods are essential for the quantitative determination of drugs and their metabolites, such as this compound, in biological fluids like blood, plasma, serum, or urine. researchgate.netwuxiapptec.com These methods are crucial for pharmacokinetic and toxicokinetic studies. researchgate.net A robust bioanalytical workflow typically involves sample preparation followed by a highly selective and sensitive detection technique. nih.gov

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is widely regarded as the method of choice for quantitative bioanalysis due to its high sensitivity, specificity, and throughput. wuxiapptec.comnih.gov

The typical workflow for analyzing this compound in a biological sample (e.g., plasma) would be:

Sample Preparation: The first step is to isolate the analyte from the complex biological matrix. bebac.at This is often achieved using techniques like protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE). researchgate.net Innovative methods like Fabric Phase Sorptive Extraction (FPSE) also offer an efficient alternative. nih.gov The goal is to remove interfering substances like proteins and salts that can suppress the MS signal. nih.gov

Chromatographic Separation (LC): The prepared sample extract is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. The this compound is separated from other remaining components as it passes through a column, ensuring that a clean sample enters the mass spectrometer.

Ionization and Detection (MS/MS): As the analyte elutes from the LC column, it is ionized, typically using electrospray ionization (ESI). In the tandem mass spectrometer, a specific precursor ion corresponding to this compound is selected. This ion is then fragmented, and a specific product ion is monitored for quantification. This process, known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), provides exceptional specificity and sensitivity, allowing for accurate quantification even at very low concentrations. wikipedia.orguni-duesseldorf.de

The entire method must be rigorously validated according to regulatory guidelines to ensure its accuracy, precision, selectivity, and stability for its intended purpose. bebac.at

Future Directions and Research Perspectives

Rational Design and Development of Novel Therapeutic Agents based on 1-Oxo Colterol (B100066) Scaffolds

The future development of therapeutic agents derived from 1-Oxo Colterol will heavily rely on rational drug design. This approach uses the understanding of a compound's structure-activity relationship (SAR) to make targeted chemical modifications, optimizing for desired pharmacological properties. For the this compound scaffold, the goal is to create novel analogues with improved efficacy, selectivity, and pharmacokinetic profiles.

Key strategies in the rational design process would include:

Scaffold Hopping and Bioisosterism: Synthetic chemists can replace parts of the this compound molecule with structurally different but functionally similar groups (bioisosteres). rsc.org This can lead to compounds with entirely new intellectual property profiles and potentially improved properties, such as enhanced binding affinity for the target receptor or better metabolic stability.

Structural Modifications: Systematic modification of the functional groups on the this compound backbone is a cornerstone of medicinal chemistry. rsc.org For instance, altering the substituents on the phenyl ring or the amine group could fine-tune the compound's interaction with its biological target, potentially increasing its selectivity for one receptor subtype over others (e.g., β2- over β1-adrenergic receptors). Studies on similar 2-amino-2-phenylethanol (B122105) scaffolds have shown that such modifications can yield compounds with remarkable receptor selectivity and potential as oral antiasthmatic agents. acs.orgnih.gov

Prodrug Development: The catechol hydroxyl groups of the parent compound, Colterol, are known to be susceptible to metabolism. slideshare.net The this compound structure could be modified to create a prodrug, which is an inactive or less active molecule that is converted into the active therapeutic agent within the body. This strategy can be used to improve oral bioavailability and duration of action.

These rational design approaches, guided by iterative cycles of synthesis and biological testing, are crucial for transforming the basic this compound scaffold into a viable drug candidate.

Integration of Advanced Mechanistic Studies with "Omics" Technologies

To fully understand the biological effects of this compound and its future derivatives, it is essential to look beyond simple receptor binding assays and investigate their system-wide impact. The integration of "omics" technologies provides a powerful, unbiased approach to elucidate the compound's mechanism of action at a molecular level. nih.gov

Transcriptomics: By analyzing the complete set of RNA transcripts in a cell (the transcriptome), researchers can determine how this compound alters gene expression. This could reveal the downstream signaling pathways activated by the compound. For example, studies on β2-adrenergic receptor signaling have used transcriptomics to understand how agonists modulate gene expression related to inflammation and cell function. mdpi.com

Proteomics: This involves the large-scale study of proteins. Quantitative proteomics can identify which protein levels or post-translational modifications (like phosphorylation) change in response to treatment with this compound. pharmafeatures.com This is particularly relevant for G-protein coupled receptors (GPCRs) like the β2-adrenergic receptor, where signaling is mediated by a cascade of protein interactions and phosphorylation events. mdpi.combiorxiv.org

Metabolomics: The comprehensive analysis of metabolites within a biological system can provide a direct snapshot of the physiological state. Applying metabolomics would reveal how this compound affects cellular metabolism, offering insights into both therapeutic effects and potential toxicities.

By combining these omics datasets, a comprehensive picture of the drug's biological impact can be assembled, facilitating the prediction of its therapeutic window and potential side effects.

Application of Computational Chemistry and In Silico Modeling for Accelerated Drug Discovery

Key computational applications include:

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to its receptor. nih.gov Using a 3D model of the target receptor (e.g., the β2-adrenergic receptor), thousands of virtual analogues of this compound can be docked to predict their binding affinity. researchgate.net This allows researchers to prioritize the most promising candidates for synthesis.

Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms and molecules over time, providing a dynamic view of the ligand-receptor interaction. mdpi.complos.org This can help elucidate the precise mechanism of receptor activation and explain why some ligands act as agonists while others are antagonists.

Quantitative Structure-Activity Relationship (QSAR): QSAR models use statistical methods to correlate chemical structure with biological activity. oup.com By building a QSAR model from a set of synthesized this compound analogues and their measured activities, predictions can be made for new, unsynthesized compounds.

These in silico approaches, particularly for GPCRs, have become increasingly reliable and are integral to modern medicinal chemistry efforts. pnas.orgresearchgate.netnih.gov

Exploration of Structure-Specific Biological Target Identification and Validation

While this compound is presumed to target the β2-adrenergic receptor due to its origin from Colterol, rigorous experimental validation is a critical step. cymitquimica.compharmaffiliates.com Identifying all "on-target" and "off-target" interactions is fundamental to understanding a compound's complete pharmacological profile.

Modern techniques for target identification and validation include:

Photoaffinity Labeling (PAL): This powerful chemical biology technique involves modifying the ligand with a photoreactive group. sigmaaldrich.com When exposed to UV light, the modified ligand permanently cross-links to its binding partner, allowing the target protein to be isolated and identified by mass spectrometry. drughunter.com

Label-Free Target Identification: Several methods avoid the need for chemical modification of the ligand. These include the Cellular Thermal Shift Assay (CETSA), which measures the change in a protein's thermal stability upon ligand binding, and Drug Affinity Responsive Target Stability (DARTS), which is based on the principle that a ligand-bound protein is more resistant to protease digestion. nih.govpharmafeatures.com

Genetic Approaches: Overexpression or knockdown/knockout of a suspected target gene in cells can confirm its role in mediating the drug's effect. pharmafeatures.com For example, if knocking out the gene for the β2-adrenergic receptor abrogates the cellular response to this compound, it provides strong evidence that it is the correct target.

The validation of GPCRs as drug targets is a well-established but challenging field, and applying these methods is essential for de-risking the development of any new therapeutic agent. nih.govresearchgate.netscirp.org

Fostering Interdisciplinary and Collaborative Research Initiatives in Oxo-Compound Chemistry and Biology

The successful translation of a chemical entity like this compound from a laboratory curiosity to a clinical therapeutic requires a highly interdisciplinary and collaborative effort. springer.com The complexity of modern drug discovery necessitates the integration of expertise from multiple scientific fields. mtu.eduauburn.edu

Key areas for collaboration include:

Academia-Industry Partnerships: Academic labs often excel at basic research and target discovery, while pharmaceutical companies have the resources and infrastructure for large-scale screening, preclinical development, and clinical trials. auburn.edu

Integration of Scientific Disciplines: Medicinal chemists who synthesize novel compounds must work closely with pharmacologists who test their biological activity, computational biologists who model their interactions, and toxicologists who assess their safety. stonybrook.eduwashington.edu

Open Science and Data Sharing: Collaborative platforms and consortia that allow for the sharing of chemical and biological data can accelerate the discovery process by preventing duplication of effort and enabling researchers to build upon each other's work. azolifesciences.cominnovationfactory.cadndi.org

Fostering such collaborative initiatives will be paramount to exploring the full potential of this compound and the broader class of oxo-compounds in chemistry and biology.

Data Tables

Table 1: Illustrative Research Strategies for the Advancement of this compound

| Research Area | Specific Technique | Objective for this compound | Expected Outcome |

|---|---|---|---|

| Rational Drug Design | Structure-Activity Relationship (SAR) Studies | Synthesize and test a library of analogues to determine which parts of the molecule are critical for activity. | A map of the chemical features required for high potency and selectivity. |

| Scaffold Hopping | Replace the core structure with novel chemical motifs. | New chemical entities with potentially improved properties and novel intellectual property. | |

| Mechanistic Studies | Transcriptomics (RNA-Seq) | Profile changes in gene expression in target cells after treatment. | Identification of downstream signaling pathways and gene networks modulated by the compound. |

| Quantitative Proteomics (e.g., SILAC) | Identify changes in protein expression and phosphorylation. | Insight into the protein-level signaling cascade and receptor regulation. pharmafeatures.com | |

| Computational Chemistry | Molecular Docking | Predict the binding modes of virtual analogues in the β2-adrenergic receptor. | A prioritized list of compounds for synthesis based on predicted binding affinity. researchgate.net |

| Molecular Dynamics (MD) | Simulate the dynamic interaction between this compound and its target. | Understanding of the structural changes in the receptor that lead to its activation. mdpi.com | |

| Target Validation | Cellular Thermal Shift Assay (CETSA) | Confirm direct binding to the β2-adrenergic receptor in a cellular context. | Experimental validation of the primary biological target. pharmafeatures.com |

| Photoaffinity Labeling | Covalently link the compound to its binding partners in the cell. | Unbiased identification of both the primary target and potential off-targets. drughunter.com |

Q & A

Q. What are the optimal reaction conditions for synthesizing 1-Oxo Colterol derivatives, and how do substituents influence reaction yields?

- Methodological Answer : Experimental protocols for synthesizing this compound derivatives often employ copper(I)-catalyzed aerobic oxidation in methanol, as demonstrated in studies where primary amines react with 1-Oxo compounds under ambient air. Substituent effects are critical: electron-donating groups (e.g., methoxy in para position) yield higher efficiencies (>95%), while bulky or electron-withdrawing groups (e.g., chloro substituents) require optimization of catalyst loading or reaction time . For example, fluorophenethylamine derivatives achieved 93% yield under standard conditions, whereas cyclohexene derivatives required extended reaction times due to steric hindrance .